molecular formula C14H23ClN2O2 B12487728 1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol

1-({2-[(5-Chloro-2-ethoxybenzyl)amino]ethyl}amino)propan-2-ol

Cat. No.: B12487728
M. Wt: 286.80 g/mol
InChI Key: KLNGOBWTMLNDJK-UHFFFAOYSA-N
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Description

1-[(2-{[(5-CHLORO-2-ETHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-{[(5-CHLORO-2-ETHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

1-[(2-{[(5-CHLORO-2-ETHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.

    Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: In these reactions, one functional group is replaced by another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[(2-{[(5-CHLORO-2-ETHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL has numerous applications in scientific research:

    Biology: The compound can be used in studies of cellular processes and molecular interactions, providing insights into the mechanisms of action of various biological systems.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-{[(5-CHLORO-2-ETHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-{[(5-CHLORO-2-METHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL
  • 1-[(2-{[(5-CHLORO-2-PROPYLOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL

Uniqueness

1-[(2-{[(5-CHLORO-2-ETHOXYPHENYL)METHYL]AMINO}ETHYL)AMINO]PROPAN-2-OL is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. This uniqueness makes it particularly valuable in certain applications where other compounds may not be as effective.

Properties

Molecular Formula

C14H23ClN2O2

Molecular Weight

286.80 g/mol

IUPAC Name

1-[2-[(5-chloro-2-ethoxyphenyl)methylamino]ethylamino]propan-2-ol

InChI

InChI=1S/C14H23ClN2O2/c1-3-19-14-5-4-13(15)8-12(14)10-17-7-6-16-9-11(2)18/h4-5,8,11,16-18H,3,6-7,9-10H2,1-2H3

InChI Key

KLNGOBWTMLNDJK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)CNCCNCC(C)O

Origin of Product

United States

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